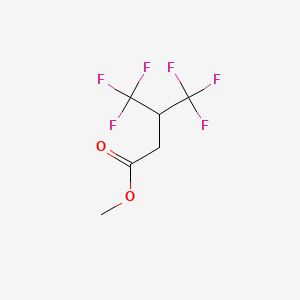

Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Description

Propriétés

IUPAC Name |

methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O2/c1-14-4(13)2-3(5(7,8)9)6(10,11)12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEPGAFAXRZUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10791351 | |

| Record name | Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10791351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674335-88-7 | |

| Record name | Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10791351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate typically involves the esterification of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol

Applications De Recherche Scientifique

Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is utilized in various scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition.

Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is used in the production of agrochemicals and materials with specialized properties

Mécanisme D'action

The mechanism of action of Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)butanoate (CAS 17327-34-3)

- Structural Difference : The ethyl ester replaces the methyl group in the target compound.

- Impact on Properties :

- Applications : Preferable in formulations requiring slower evaporation rates.

Ethyl 4,4,4-Trifluoro-3-methylbutanoate (CAS 17327-34-3)

- Structural Difference : A methyl group replaces the trifluoromethyl group at the 3-position.

- Reactivity: The methyl group offers less resistance to nucleophilic attack compared to trifluoromethyl.

- Applications: Limited to less demanding environments where fluorine’s effects are non-critical.

Ethyl 3-Amino-4,4-difluorobutanoate (CAS 1599057-72-3)

- Structural Difference: An amino group replaces the trifluoromethyl at the 3-position, and one fewer fluorine atom is present at the 4-position.

- Impact on Properties: Reactivity: The amino group introduces nucleophilic character, enabling participation in condensation or amidation reactions, unlike the inert trifluoromethyl group . Polarity: Increased polarity due to the amino group enhances water solubility.

- Applications : Useful in peptide-mimetic drug synthesis.

Methyl (R)-4,4,4-Trifluoro-3-hydroxybutanoate

- Structural Difference : A hydroxyl group replaces the trifluoromethyl group at the 3-position.

- Impact on Properties :

- Applications : Intermediate for chiral synthons in asymmetric synthesis.

Research Findings and Trends

- Fluorination Impact: Compounds with trifluoromethyl groups (e.g., Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate) exhibit superior metabolic stability and lipophilicity compared to mono- or di-fluorinated analogues, aligning with trends in drug design for improved bioavailability .

- Ester Group Influence : Methyl esters are preferred in volatile formulations (e.g., inhalants), while ethyl esters dominate in topical applications due to slower absorption rates .

- Functional Group Trade-offs: Amino or hydroxyl groups enhance solubility but reduce stability, limiting their use in harsh chemical environments .

Activité Biologique

Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate (CAS Number: 674335-88-7) is an organic compound characterized by its unique trifluoromethyl groups. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₆H₅F₆O₂

- Molecular Weight : 224.10 g/mol

- LogP : 2.29 (indicating moderate lipophilicity)

The biological activity of methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is largely attributed to its lipophilic nature due to the presence of trifluoromethyl groups. These groups enhance the compound's ability to interact with hydrophobic sites on proteins, potentially modulating enzyme activity and receptor interactions. The compound is primarily studied for its role in enzyme inhibition and as a precursor in drug development.

Enzyme Inhibition

Research indicates that derivatives of methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate exhibit enzyme inhibitory properties. The trifluoromethyl groups can influence binding affinity and specificity towards various enzymes. For instance, compounds with similar structures have shown activity against multidrug-resistant bacteria and cancer cell lines .

Case Studies

-

Anticancer Activity :

- A study evaluated the anticancer potential of trifluoromethyl-containing compounds, revealing that certain derivatives demonstrated significant growth inhibition in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compounds exhibited IC50 values ranging from 0.1 to 10 µM depending on the specific derivative tested .

-

Antimicrobial Activity :

- Research has shown that derivatives of methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate possess antimicrobial properties against strains like Staphylococcus aureus and Mycobacterium tuberculosis. Minimum inhibitory concentration (MIC) values were reported as low as 0.5 µg/mL for some derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate | Structure | Enzyme inhibition, anticancer activity |

| 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid | Similar structure | Moderate enzyme inhibition |

| Methyl 4,4,4-trifluoro-3-oxobutanoate | Contains keto group | Different reactivity; potential in drug synthesis |

Research Findings

Recent studies have focused on synthesizing new derivatives of methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate to enhance its biological activity:

- Synthesis Strategies : Researchers have employed various synthetic methodologies to create analogs with improved potency against targeted enzymes or receptors .

- Toxicity Assessments : Toxicity evaluations in zebrafish models have indicated that certain derivatives exhibit low toxicity while maintaining significant biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step fluorination and esterification. For example, enantioselective synthesis involves chiral resolution using (R)-1-phenylethylamine derivatives to isolate (R)- or (S)-enantiomers . Reaction optimization should focus on controlling trifluoromethylation steps (e.g., using CF₃I or CF₃Cu reagents) and esterification under anhydrous conditions. Yield discrepancies (e.g., 70–90%) across studies may arise from variations in catalyst loading (e.g., Pd/C vs. CuI) or purification methods (e.g., HPLC vs. column chromatography) .

Q. How can researchers characterize the stereochemistry and purity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm absolute configuration via optical rotation ([α]D) and compare with literature values (e.g., [α]D = +21.0° for (R)-enantiomer in CHCl₃) . Purity analysis requires ¹⁹F NMR to detect trifluoromethyl impurities and GC-MS for volatile byproducts. Elemental analysis (C, H, N, F) should align with theoretical values (e.g., C: 34.90%, F: 33.11%) .

Q. What are the stability considerations for Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate under storage and experimental conditions?

- Methodological Answer : The ester group is prone to hydrolysis in aqueous or basic conditions. Store at –20°C under inert gas (N₂/Ar) to prevent moisture absorption. Stability tests in solvents (e.g., DMSO, MeOH) via ¹H NMR over 72 hours can identify decomposition products. For biological assays, avoid prolonged exposure to light due to potential radical formation from C–F bonds .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at the β-carbon, facilitating SN2 reactions with amines or thiols. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ and aryl boronic acids at 80–100°C. Monitor regioselectivity via LC-MS (e.g., m/z 732 [M+H]⁺ for coupled products) and compare with DFT-calculated transition states .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., plant growth regulation vs. cytotoxicity)?

- Methodological Answer : Discrepancies may stem from enantiomer-specific effects or solvent interactions (e.g., DMSO masking activity). Design dose-response experiments with both (R)- and (S)-enantiomers in parallel. Use Arabidopsis root elongation assays (10⁻⁶–10⁻⁴ M) and compare with cytotoxicity screens (e.g., MTT on mammalian cells). Cross-validate with isotopic labeling (¹⁴C-CF₃) to track metabolic pathways .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., auxin-binding proteins). Parameterize the CF₃ group with RESP charges derived from HF/6-31G* calculations. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .

Q. What advanced analytical techniques differentiate between degradation products and synthetic intermediates?

- Methodological Answer : Combine HRMS (Q-TOF, <2 ppm error) with ²H/¹⁹F isotopic labeling to trace degradation pathways. For example, hydrolysis of the methyl ester yields 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (m/z 212.09 [M-H]⁻). Use 2D NMR (HSQC, HMBC) to assign signals for structurally similar byproducts .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.